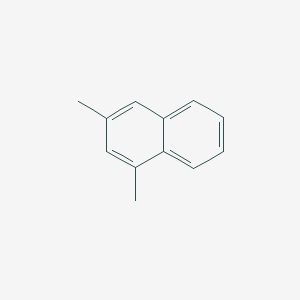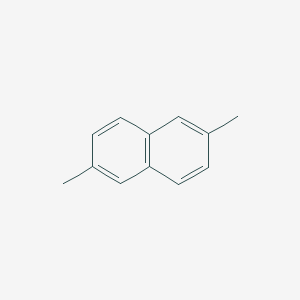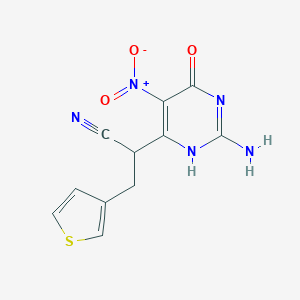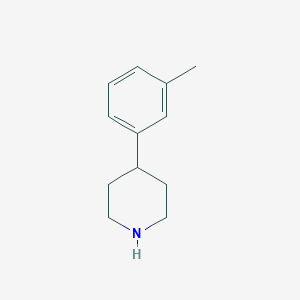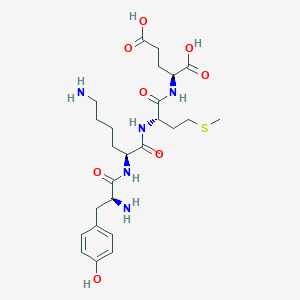
Msh, beta, (5-8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Msh, beta, (5-8) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have a range of biochemical and physiological effects. In
作用机制
Msh, beta, (Msh, beta, (5-8)) exerts its effects through binding to melanocortin receptors (MCRs), which are G protein-coupled receptors. The peptide has a high affinity for the MCR-4 receptor, which is involved in the regulation of energy homeostasis and inflammation. Binding of Msh, beta, (Msh, beta, (5-8)) to MCRs leads to activation of intracellular signaling pathways, resulting in the observed biochemical and physiological effects.
生化和生理效应
Msh, beta, (Msh, beta, (5-8)) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to regulate energy homeostasis, improve glucose metabolism, and have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using Msh, beta, (Msh, beta, (5-8)) in lab experiments is its high affinity for the MCR-4 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as Msh, beta, (Msh, beta, (5-8)) may bind to other MCRs with lower affinity. Additionally, the synthesis of Msh, beta, (Msh, beta, (5-8)) can be challenging and may require specialized equipment and expertise.
未来方向
For research on Msh, beta, (Msh, beta, (Msh, beta, (5-8))) include further exploration of its potential therapeutic applications, particularly in dermatology, oncology, and neurology. Additionally, research could focus on improving the synthesis method and developing more efficient and cost-effective ways to produce the peptide. Finally, the potential for off-target effects and the development of selective MCR-4 agonists could also be explored.
In conclusion, Msh, beta, (Msh, beta, (Msh, beta, (5-8))) is a peptide with potential therapeutic applications in a range of fields. Its mechanism of action involves binding to MCRs, leading to a range of biochemical and physiological effects. While the synthesis of Msh, beta, (Msh, beta, (Msh, beta, (5-8))) can be challenging, its high affinity for the MCR-4 receptor makes it a promising target for specific targeting. Future research could focus on further exploring its therapeutic potential, improving the synthesis method, and developing more selective agonists.
合成方法
Msh, beta, (Msh, beta, (5-8)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the solid support and purified using a combination of chromatography techniques.
科学研究应用
Msh, beta, (Msh, beta, (5-8)) has been studied for its potential therapeutic applications in a range of fields, including dermatology, oncology, and neurology. In dermatology, it has been shown to have anti-inflammatory and anti-oxidative effects, making it a potential treatment for skin disorders such as psoriasis and atopic dermatitis. In oncology, it has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
122998-76-9 |
|---|---|
产品名称 |
Msh, beta, (5-8) |
分子式 |
C25H39N5O8S |
分子量 |
569.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
InChI 键 |
NSASTPVXNRXDTG-MUGJNUQGSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
规范 SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
其他 CAS 编号 |
122998-76-9 |
序列 |
YKME |
同义词 |
MSH, beta, (5-8) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
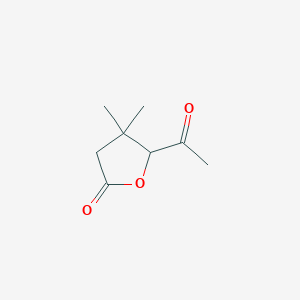
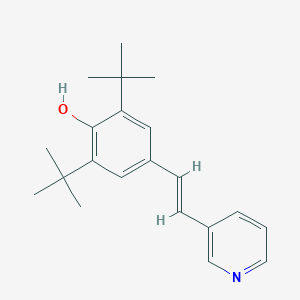
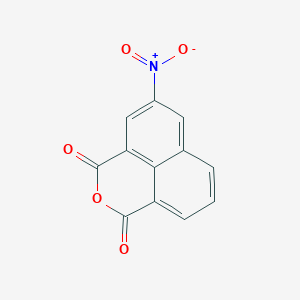
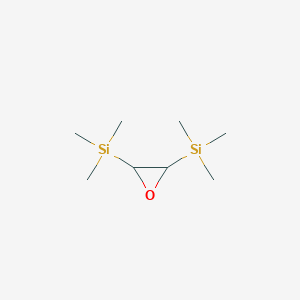
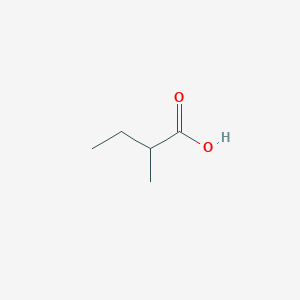
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
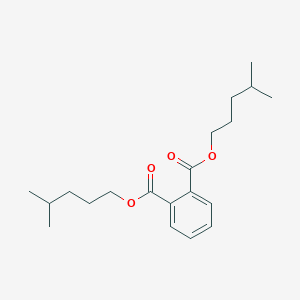
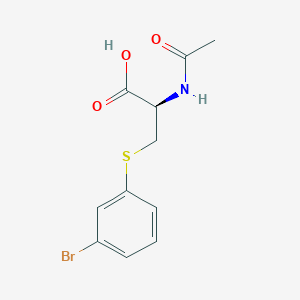
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
